molecular formula C11H13F3O3 B14251875 4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol CAS No. 404576-87-0

4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol

Cat. No.: B14251875
CAS No.: 404576-87-0
M. Wt: 250.21 g/mol
InChI Key: JHPDTILHUDNGTE-UHFFFAOYSA-N
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Description

4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol is an organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and three hydroxyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol can be achieved through several synthetic routes. One common method involves the reaction of 4-Phenyl-2-(trifluoromethyl)butanoic acid with suitable reducing agents to introduce the hydroxyl groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of high-pressure hydrogen gas and efficient catalysts ensures high yield and purity of the final product. The reaction parameters, such as temperature and pressure, are optimized to achieve the desired conversion rates.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 4-Phenyl-2-(trifluoromethyl)butanoic acid or corresponding ketones.

    Reduction: Formation of 4-Phenyl-2-(trifluoromethyl)butane or corresponding alcohols.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-2-(trifluoromethyl)butanoic acid
  • 2-(Trifluoromethyl)phenylboronic acid

Comparison

4-Phenyl-2-(trifluoromethyl)butane-1,2,4-triol is unique due to the presence of three hydroxyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group enhances its stability and lipophilicity, making it more suitable for certain applications .

Properties

CAS No.

404576-87-0

Molecular Formula

C11H13F3O3

Molecular Weight

250.21 g/mol

IUPAC Name

4-phenyl-2-(trifluoromethyl)butane-1,2,4-triol

InChI

InChI=1S/C11H13F3O3/c12-11(13,14)10(17,7-15)6-9(16)8-4-2-1-3-5-8/h1-5,9,15-17H,6-7H2

InChI Key

JHPDTILHUDNGTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(CO)(C(F)(F)F)O)O

Origin of Product

United States

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